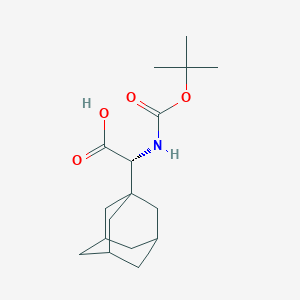

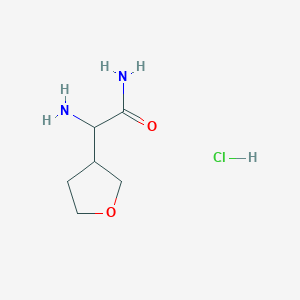

(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-Butoxycarbonyl)amino)acetic acid, also known as (R)-1-amino-3,5,7-trihydroxyadamantane-2-carboxylic acid, is a synthetic chiral molecule with potential applications in the pharmaceutical industry. This organic compound has attracted considerable attention in recent years due to its diverse range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor and anti-bacterial effects. Its unique chemical structure and properties make it a promising candidate for the development of novel pharmaceuticals. In

Scientific Research Applications

Synthesis and Chemical Properties

A study by Groth and Meldal (2001) explores the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, aiming towards the combinatorial solid-phase synthesis of novel peptide isosteres. This research highlights the versatility of tert-butoxycarbonyl-protected compounds in facilitating the synthesis of complex molecules (Groth & Meldal, 2001).

Another study by Shokova and Kovalev (2021) focuses on the synthesis of adamantylated salicylic acids through electrophilic substitution reactions, showcasing the chemical reactivity of adamantane derivatives and their potential in synthesizing bioactive molecules (Shokova & Kovalev, 2021).

Biochemical Applications and Drug Design

Research by Thaisrivongs et al. (1987) discusses the design of angiotensinogen transition-state analogues containing novel (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues, demonstrating the application of tert-butoxycarbonyl-protected amino acids in the development of potent inhibitors for therapeutic uses (Thaisrivongs et al., 1987).

A study by Kubryk and Hansen (2006) describes the asymmetric hydrogenation of enamine esters using chiral ligands, leading to the synthesis of beta-amino acid pharmacophores with high enantioselectivity, highlighting the importance of protecting groups in stereocontrolled synthesis (Kubryk & Hansen, 2006).

Material Science and Polymer Chemistry

- Newkome et al. (1991) report on the synthesis and characterization of cascade polymers based on adamantane, demonstrating the use of tert-butoxycarbonyl derivatives in creating novel polymeric materials with potential applications in nanotechnology and materials science (Newkome et al., 1991).

properties

IUPAC Name |

(2R)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUATQZYDYSZPV-RQYMUSGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

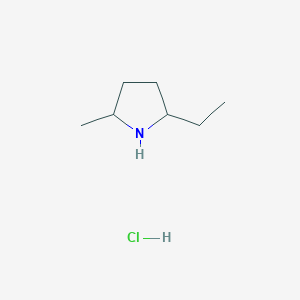

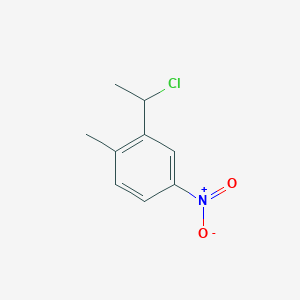

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)